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2alpha-Hydroxyolean-12-en-28-oic acid

Cat. No.: B10841475
M. Wt: 456.7 g/mol
InChI Key: UODITNOILLXLOO-DBWGAYEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pentacyclic Triterpenoids in Natural Products Research

Pentacyclic triterpenoids are a class of naturally occurring compounds widely distributed in the plant kingdom and fungi. researchgate.netnih.gov These molecules, composed of thirty carbon atoms arranged in five rings, are synthesized from the cyclization of squalene (B77637). nih.gov Their structural backbone can be classified into several main types, including lupane, ursane (B1242777), and oleanane (B1240867), each with distinct stereochemistry and substitution patterns. nih.govresearchgate.net

In the field of natural products research, pentacyclic triterpenoids have garnered significant attention due to their diverse and potent biological activities. nih.gov Scientific investigations have revealed their potential in various areas, including anti-inflammatory, antioxidant, and anti-cancer research. researchgate.netnih.govnih.gov The broad spectrum of activities is attributed to the ability of these compounds to modulate various cellular signaling pathways. nih.gov However, the low abundance of these compounds in their natural sources and the long growth cycles of the producing plants present challenges for their extraction and large-scale production. researchgate.netnih.gov This has spurred research into alternative production methods, such as heterologous biosynthesis in microbial and plant-based systems. researchgate.netnih.gov

Contextualizing 2alpha-Hydroxyolean-12-en-28-oic Acid within Oleanane-Type Triterpenoids Research

This compound, also known by the common name Maslinic acid, is a prominent member of the oleanane-type pentacyclic triterpenoids. researchgate.netmdpi.comnih.gov The oleanane skeleton is characterized by a five-ring structure with specific methyl group arrangements. nih.govacs.org This particular compound is distinguished by hydroxyl groups at the C-2alpha and C-3beta positions and a carboxylic acid group at the C-28 position of the oleanane framework. researchgate.netmdpi.com

Maslinic acid is found in a variety of natural sources, most notably in the wax-like coating of olives (Olea europaea), from which it is often extracted. mdpi.comnih.gov Its presence has also been documented in other plants, contributing to the growing body of research on oleanane-type triterpenoids. nih.gov Research on this compound is often situated within the broader context of exploring the biological potential of natural products for various applications. nih.govnih.govdovepress.comtandfonline.com The specific structural features of this compound are a key focus of research, as they are believed to be crucial for its observed biological effects in preclinical studies. dovepress.comtandfonline.com

Structural Variants and Closely Related Research Compounds (e.g., Maslinic Acid and Trihydroxyoleananes)

The oleanane scaffold allows for a wide range of structural diversity through variations in the type, number, and position of functional groups. This leads to a family of closely related compounds that are often studied in parallel.

A primary example of a closely related compound is Oleanolic Acid . It shares the same oleanane backbone but differs from Maslinic acid by having a single hydroxyl group at the C-3beta position. researchgate.netmdpi.com This seemingly minor structural difference can lead to variations in biological activity, making comparative studies between these two compounds a common theme in research. nih.gov

Trihydroxyoleananes represent another class of related compounds, characterized by the presence of three hydroxyl groups on the oleanane skeleton. The specific positioning of these hydroxyl groups can vary, leading to different isomers with potentially distinct biological profiles. Research into these compounds helps to elucidate the structure-activity relationships within the oleanane family.

The study of these structural variants is crucial for understanding how modifications to the core oleanane structure influence its chemical properties and biological activities. Synthetic modifications of these natural triterpenoids are also an active area of research, aiming to create derivatives with enhanced potency or more specific actions. nih.govacs.orgdovepress.comtandfonline.com

Table 1: Comparison of Closely Related Oleanane-Type Triterpenoids

Feature This compound (Maslinic Acid) Oleanolic Acid
Chemical Formula C₃₀H₄₈O₄ nih.gov C₃₀H₄₈O₃ researchgate.net
Molecular Weight 472.70 g/mol nih.gov 456.7 g/mol
Core Structure Oleanane Oleanane

| Key Functional Groups | -OH at C-2α -OH at C-3β -COOH at C-28 researchgate.netmdpi.com | -OH at C-3β -COOH at C-28 researchgate.netmdpi.com | | Common Natural Source | Olives (Olea europaea) mdpi.comnih.gov | Olives (Olea europaea), Lantana camara researchgate.netmdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B10841475 2alpha-Hydroxyolean-12-en-28-oic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,11S,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21-,22-,23+,27-,28+,29+,30-/m0/s1

InChI Key

UODITNOILLXLOO-DBWGAYEVSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H](CC3(C)C)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Natural Occurrence and Bioprospecting of 2alpha Hydroxyolean 12 En 28 Oic Acid

Botanical Sources and Distribution

2alpha-Hydroxyolean-12-en-28-oic acid, a naturally occurring pentacyclic triterpene, is found across various plant species. Its discovery and isolation from these botanical sources are critical for its use in research and potential applications.

This compound has been successfully isolated from a range of plants. Notably, it is found in the olive plant (Olea europaea), where it is also referred to as maslinic acid. mdpi.comresearchgate.netnih.gov Research has also documented its presence in the branches and leaves of Pyrus pashia. medchemexpress.com

The following table provides a summary of plant species known to contain this compound and related triterpenoids.

Botanical NameCommon NameFamily
Olea europaeaOliveOleaceae
Pyrus pashiaHimalayan PearRosaceae
Lantana camaraWild SageVerbenaceae
Rosa laevigataCherokee RoseRosaceae

The concentration of this compound can vary significantly between different parts of a plant. In Olea europaea, it has been isolated from the fruits. mdpi.comresearchgate.net Furthermore, this valuable compound is abundantly present in the industrial waste generated from olive oil production, specifically in olive pomace and olive oil waste. researchgate.netnih.gov The leaves and branches of Pyrus pashia are also sources of this triterpenoid (B12794562). medchemexpress.com In Lantana camara, a related compound, oleanolic acid, has been extracted from the roots. researchgate.net

Methodologies for Isolation and Purification in Research

The extraction and identification of this compound from its natural matrices involve a series of sophisticated laboratory techniques.

Several methods are employed to extract triterpenoids like this compound from plant materials. Conventional techniques include maceration, heat reflux, and Soxhlet extraction, which rely on the solubilization of the compound in a solvent. nih.gov For instance, maceration with 95% ethanol (B145695) has been used to extract oleanolic acid from olive leaves. nih.gov

More modern and efficient methods have also been developed. Ultrasound-Assisted Extraction (UAE) enhances extraction efficiency by using ultrasonic waves to accelerate the dissolution of the target compound. nih.gov Another advanced technique is Microwave-Assisted Extraction (MAE), which has been successfully used for the rapid extraction of oleanolic acid from the roots of Lantana camara. researchgate.netnih.gov

Once extracted, the identification and structural elucidation of this compound are achieved through a combination of chromatographic and spectroscopic methods.

Various chromatographic techniques are utilized to isolate the pure compound from the crude extract. researchgate.net Following isolation, spectroscopic analysis is crucial for confirming its structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) are instrumental in determining the precise molecular structure. mdpi.comresearchgate.netuva.nl The physical and spectroscopic data obtained are then compared with established literature values to confirm the identity of the compound. mdpi.comresearchgate.net For example, the structure of oleanolic acid isolated from Clematis armandii was identified using Ultraviolet-Visible (UV-Vis) spectrophotometry, Fourier Transform Infrared (FTIR) spectroscopy, MS, and NMR. researchgate.net

Biosynthesis and Metabolic Pathways of Oleanane Triterpenoids Relevant to 2alpha Hydroxyolean 12 En 28 Oic Acid

General Biosynthetic Route of Pentacyclic Triterpenoids (e.g., from Squalene)

The biosynthesis of all pentacyclic triterpenoids, including the oleanane (B1240867) family, commences with the acyclic 30-carbon precursor, squalene (B77637). This process originates from the isoprenoid pathway, which produces isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to yield squalene. nih.gov

The crucial step in the formation of the pentacyclic structure is the epoxidation of squalene to 2,3-oxidosqualene (B107256). This reaction is catalyzed by squalene epoxidase. nih.gov The resulting 2,3-oxidosqualene is a pivotal intermediate that stands at a branch point between the biosynthesis of sterols and triterpenoids. uoa.gr

Enzymatic Transformations Leading to Oleanane Skeletons

The cyclization of 2,3-oxidosqualene is the first committed step in triterpenoid (B12794562) biosynthesis and is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.gov Specifically, the formation of the oleanane skeleton is catalyzed by β-amyrin synthase. This enzyme directs the folding of the linear 2,3-oxidosqualene molecule and initiates a cascade of cyclization and rearrangement reactions to produce the pentacyclic structure of β-amyrin. nih.gov This intricate enzymatic process results in the characteristic five-ring system of oleanane triterpenoids.

The biosynthesis of oleanane and ursane (B1242777) pentacyclic triterpenoids in plants proceeds through the conversion of squalene to 2,3-oxidosqualene, followed by its cyclization by specific oxidosqualene cyclases to either β-amyrin (for oleananes) or α-amyrin (for ursanes). nih.gov These two classes of triterpenoids are distinguished by the position of a methyl group on the E-ring. nih.gov

Specific Hydroxylations and Carboxylation Steps in 2alpha-Hydroxyolean-12-en-28-oic Acid Formation

Following the formation of the fundamental β-amyrin skeleton, a series of post-cyclization modifications occur, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). uoa.grnih.gov These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid backbone, leading to a vast diversity of structures.

The formation of this compound from β-amyrin involves several specific hydroxylation and carboxylation steps. While the exact enzymatic sequence leading to this particular compound is a subject of ongoing research, the general pathway involves:

Hydroxylation at C-3: The initial β-amyrin structure is hydroxylated at the C-3 position to form oleanolic acid (3β-hydroxyolean-12-en-28-oic acid). researchgate.net

Hydroxylation at C-2: A subsequent hydroxylation event, catalyzed by a specific CYP450, introduces a hydroxyl group at the C-2 position in the alpha configuration.

Oxidation at C-28: The methyl group at the C-28 position undergoes a series of oxidative reactions, also mediated by CYP450 enzymes, to form a carboxylic acid group. nih.gov This transformation from a methyl group to a carboxylic acid is a critical step in the biosynthesis of many bioactive triterpenoids.

The introduction of hydroxyl groups can significantly alter the biological activity and physicochemical properties of the parent molecule. mdpi.com

Related Metabolites and Their Biosynthetic Interconnections in Plants

The biosynthetic pathway leading to this compound is interconnected with the formation of a wide array of other oleanane triterpenoids. These related metabolites often share common precursors and enzymatic steps.

Precursor/IntermediateEnzyme ClassProduct
SqualeneSqualene epoxidase2,3-Oxidosqualene
2,3-Oxidosqualeneβ-amyrin synthaseβ-Amyrin
β-AmyrinCytochrome P450 monooxygenasesOleanolic acid, Erythrodiol, and other hydroxylated derivatives
Oleanolic acidCytochrome P450 monooxygenasesThis compound, Hederagenin, and other oxidized derivatives

Table 1: Key Biosynthetic Steps and Intermediates in Oleanane Triterpenoid Synthesis

For instance, oleanolic acid serves as a precursor not only for this compound but also for other important triterpenoids like hederagenin, which involves hydroxylation at the C-23 position. nih.gov Similarly, the hydroxylation of β-amyrin at different positions can lead to the formation of various sapogenins, which are the aglycone components of saponins. nih.gov The diversity of these compounds is a testament to the versatility of the CYP450 enzymes involved in their biosynthesis.

Synthetic and Semi Synthetic Approaches to 2alpha Hydroxyolean 12 En 28 Oic Acid and Its Analogues

Semi-synthesis from Related Natural Precursors (e.g., Oleanolic Acid, Maslinic Acid)

A more common and economically viable approach to obtaining maslinic acid and its analogues is through semi-synthesis, starting from abundant natural precursors. nih.gov Oleanolic acid, which shares the same pentacyclic oleanane (B1240867) core but lacks the C-2 hydroxyl group, is a frequent starting material. nih.govresearchgate.net The conversion of oleanolic acid to maslinic acid involves the stereoselective introduction of a hydroxyl group at the C-2 position. A scalable, five-step synthesis has been developed, beginning with the protection of the carboxylic acid of oleanolic acid as a benzyl (B1604629) ester. nih.gov This is followed by a series of oxidation and reduction steps to install the 2-alpha hydroxyl group, ultimately yielding maslinic acid after deprotection. nih.gov

Maslinic acid itself, readily isolated from olive pomace, serves as a versatile starting point for the creation of a wide array of derivatives. mdpi.comnih.gov Its structure, featuring hydroxyl groups at C-2 and C-3 and a carboxylic acid at C-28, offers multiple points for chemical modification. researchgate.net

Derivatization Strategies for Enhanced Research Utility

The derivatization of maslinic acid is a key strategy for exploring its therapeutic potential and understanding structure-activity relationships. By modifying its functional groups, researchers can fine-tune the compound's physicochemical properties and biological activity.

Chemical Modification at Hydroxyl and Carboxyl Groups

The hydroxyl and carboxyl groups of maslinic acid are prime targets for chemical modification. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The hydroxyl groups at C-2 and C-3 can be esterified, for example, through acetylation, to alter the molecule's polarity. researchgate.net The carboxylic acid at C-28 can be converted into a variety of esters and amides. nih.govacs.org For instance, a series of C-28 amide derivatives of maslinic acid have been synthesized and shown to possess significant antibacterial activity, particularly against Gram-positive bacteria. acs.org Furthermore, coupling amino acids to the C-28 position has been explored to create derivatives with potential anti-diabetic properties. mdpi.com

Synthesis of Conjugates and Dimeric Forms

To further expand the utility of maslinic acid, researchers have synthesized conjugates and dimers. nih.gov Conjugation involves linking the maslinic acid scaffold to other molecules, such as coumarins, to create fluorescent probes or compounds with enhanced cytotoxic activity against cancer cells. nih.gov In one study, a set of 12 maslinic acid-coumarin conjugates were synthesized, with some showing submicromolar IC50 values against cancer cell lines. nih.gov Another approach involves conjugating maslinic acid with molecules like glycerin, oligo(ethylene glycol), and amino acids to improve solubility and antitumor activity. doaj.orgresearchgate.net The synthesis of dimeric forms, where two maslinic acid units are linked together, represents another strategy to potentially enhance biological effects.

Biological Activities and Pharmacological Insights of 2alpha Hydroxyolean 12 En 28 Oic Acid in Pre Clinical Research Models

Anti-inflammatory Research

Chronic inflammation is a key driver in the development of numerous diseases. nih.gov Maslinic acid has demonstrated notable anti-inflammatory effects in both in vitro and in vivo models, suggesting its potential to modulate inflammatory pathways. nih.govmdpi.com

In Vitro Anti-inflammatory Assays

Laboratory-based assays have been crucial in elucidating the mechanisms behind maslinic acid's anti-inflammatory action. Studies using cell cultures have shown that maslinic acid can significantly interfere with the production of key inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (RAW 264.7), maslinic acid has been shown to inhibit the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.govcapes.gov.brifoodmm.cn This inhibition is, at least in part, due to the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.govnih.gov Research indicates that maslinic acid can suppress the expression of the iNOS gene at both the protein and mRNA levels. nih.gov

Furthermore, maslinic acid affects the arachidonic acid pathway, a major route for the generation of inflammatory mediators. nih.gov It has been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme that synthesizes prostaglandins, which are lipid compounds that drive inflammation. nih.govnih.gov The compound also reduces the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in LPS-stimulated macrophages. nih.govcapes.gov.br

The underlying mechanism for these effects appears to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov Maslinic acid has been observed to prevent the degradation of IκBα, a protein that keeps NF-κB inactive, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise activate the transcription of various pro-inflammatory genes. nih.govnih.gov Additionally, it has been found to modulate the JAK/STAT signaling pathway, specifically by inhibiting the phosphorylation of STAT3, further contributing to its anti-inflammatory profile. ifoodmm.cnactascientific.com

Table 1: In Vitro Anti-inflammatory Effects of Maslinic Acid

Assay/Model Target Observed Effect Reference(s)
LPS-stimulated RAW 264.7 macrophages Nitric Oxide (NO) Production Significant inhibition; IC₅₀ value of 25.4 µM nih.govcapes.gov.br
LPS-stimulated RAW 264.7 macrophages Inducible Nitric Oxide Synthase (iNOS) Suppression of protein and mRNA expression nih.govnih.gov
LPS-stimulated RAW 264.7 macrophages Cyclooxygenase-2 (COX-2) Suppression of protein and mRNA expression nih.govnih.gov
LPS-stimulated RAW 264.7 macrophages Tumor Necrosis Factor-alpha (TNF-α) Significant reduction in secretion nih.govcapes.gov.br
LPS-stimulated RAW 264.7 macrophages Interleukin-6 (IL-6) Significant reduction in secretion nih.govcapes.gov.br
Pancreatic Cancer Cells (Panc-28) Nuclear Factor-kappa B (NF-κB) Inhibited IκBα phosphorylation and NF-κB translocation nih.gov
LPS-stimulated RAW 264.7 cells Signal Transducer and Activator of Transcription 3 (STAT3) Inhibited phosphorylation ifoodmm.cn

Anti-inflammatory Effects in Pre-clinical Cellular and Animal Models

The anti-inflammatory potential of maslinic acid has been further substantiated in pre-clinical animal models. One of the initial evaluations was performed using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. nih.gov Topical application of maslinic acid demonstrated a potent inhibitory effect on the inflammation-induced swelling. nih.gov

In a mouse model of LPS-induced acute lung injury, administration of maslinic acid led to a significant downregulation of iNOS levels in the lung tissue and a reduction of TNF-α in the bronchoalveolar lavage fluid. mdpi.comnih.gov These findings in living organisms corroborate the in vitro data, indicating that maslinic acid can effectively mitigate inflammatory responses in a complex biological system. nih.gov

Table 2: Anti-inflammatory Effects of Maslinic Acid in Pre-clinical Models

Model Key Findings Reference(s)
TPA-induced ear edema in mice Strong inhibitory effect on edema (ID₅₀ = 0.13 mg/ear) nih.gov
LPS-induced lung injury in mice Significantly downregulated iNOS in lung tissue and reduced TNF-α in bronchoalveolar lavage fluid mdpi.comnih.gov

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the aging process and a multitude of diseases. mdpi.com Maslinic acid has exhibited notable antioxidant properties in various experimental settings. nih.gov

Radical Scavenging and Oxidative Stress Modulation in Vitro

In vitro assays have confirmed the ability of maslinic acid to directly scavenge free radicals. researchgate.net Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have demonstrated its capacity to neutralize these unstable molecules. researchgate.net Furthermore, maslinic acid has shown efficacy in scavenging hydrogen peroxide (H₂O₂) and exhibits reducing power, indicating its multifaceted antioxidant potential. researchgate.net Research has also highlighted its ability to protect against lipid peroxidation in vitro. capes.gov.br

Antioxidant Capacity in Cellular Systems

Beyond direct radical scavenging, maslinic acid demonstrates antioxidant effects within cellular systems. In studies using murine peritoneal macrophages, maslinic acid was found to reduce the generation of hydrogen peroxide. capes.gov.br

In a study involving murine melanoma (B16F10) cells and healthy embryonic rat cells (A10) subjected to oxidative stress via hydrogen peroxide, maslinic acid protected both cell types from damage by decreasing intracellular ROS levels. mdpi.comnih.gov Interestingly, under these stressful conditions, maslinic acid helped to restore the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase, glutathione (B108866) S-transferase, and glutathione peroxidase, to levels comparable to those in untreated control cells. mdpi.comnih.gov This suggests that maslinic acid not only directly neutralizes oxidants but may also support the cell's own antioxidant defense mechanisms. mdpi.com

Table 3: Antioxidant Profile of Maslinic Acid

Assay/Model Finding Reference(s)
DPPH Radical Scavenging Assay Demonstrated radical scavenging activity researchgate.net
Hydrogen Peroxide Scavenging Assay Showed H₂O₂ scavenging ability researchgate.net
Ferric Reducing Power Assay Exhibited reducing capacity researchgate.net
Stimulated Murine Macrophages Reduced the generation of hydrogen peroxide capes.gov.br
B16F10 and A10 cells under H₂O₂ stress Decreased intracellular ROS and restored antioxidant enzyme activities mdpi.comnih.govnih.gov

Antiproliferative and Chemopreventive Research in Cancer Models

Maslinic acid has been the subject of extensive research for its potential anticancer properties, demonstrating inhibitory effects against a wide array of cancer cell lines. nih.govnih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov

Studies have shown that maslinic acid can inhibit the proliferation of various cancer cells, including those from colon, lung, breast, and prostate cancers, as well as melanoma. nih.govnih.gov A notable aspect of its activity is a degree of selectivity, showing higher cytotoxicity towards human tumor cell lines compared to non-malignant cells. nih.govnih.gov

The induction of apoptosis is a key feature of its anticancer effect. In human colon cancer cells (HT29) and cervical cancer cells (HeLa), maslinic acid has been shown to cause DNA fragmentation and chromatin condensation, which are classic markers of apoptosis. iiarjournals.org This process is often mediated through the activation of caspases, a family of proteases that execute apoptosis. researchgate.net

In addition to inducing apoptosis, maslinic acid can halt the progression of the cell cycle. Depending on the cancer cell line, it can cause an arrest in different phases of the cycle. For instance, in MDA-MB-231 and Caco-2 cells, it induces a G0/G1 phase arrest, while in MCF-7 cells, an arrest in the S and G2/M phases has been observed. researchgate.net In human gallbladder cancer cells, the combination of maslinic acid with the chemotherapy drug gemcitabine (B846) resulted in enhanced inhibition of cell proliferation and potentiation of apoptosis. spandidos-publications.com This was associated with the inhibition of NF-κB activation and its downstream gene products that are involved in cell survival. spandidos-publications.com

Table 4: Antiproliferative and Chemopreventive Effects of Maslinic Acid

Cancer Cell Line Effect Mechanism Reference(s)
A549 (Lung Cancer) Inhibition of cell growth, induction of apoptosis - nih.gov
HT29 (Colon Cancer) Induction of apoptosis - iiarjournals.org
HeLa (Cervical Cancer) Induction of DNA damage, chromatin condensation, apoptosis - iiarjournals.org
Various (Breast, Colon) Cell cycle arrest G0/G1 arrest in MDA-MB-231 & Caco-2; S and G2/M arrest in MCF-7 researchgate.net
Human Gallbladder Cancer Potentiated gemcitabine's antitumor activity Inhibition of NF-κB survival signaling spandidos-publications.com
Various Inhibited proliferation Selective cytotoxicity towards tumor cells nih.govnih.gov

In Vitro Antiproliferative Activity against Various Human Cancer Cell Lines

Maslinic acid has shown significant antiproliferative effects against a range of human cancer cell lines in laboratory settings. This activity is often dose-dependent, meaning the inhibitory effect increases with higher concentrations of the compound. nih.govnih.gov

Notably, research has documented its cytotoxicity against several well-established cancer cell lines:

HepG2 (Hepatocellular Carcinoma): Studies on liver cancer cells have explored the antiproliferative effects of related oleanane (B1240867) derivatives. For instance, 3β-Hydroxy-12-oleanen-27-oic acid (ATA), another triterpene, was found to inhibit the viability of HepG2 cells in a dose-dependent manner. nih.gov Oleanolic acid, a structurally similar triterpene, has also demonstrated an anticancer effect against HepG2 cells. researchgate.net

MCF-7 (Breast Cancer): Maslinic acid has been shown to be effective against breast cancer cells. In a study comparing its effects on different breast cancer cell lines, MCF-7 cells exhibited the highest sensitivity to maslinic acid treatment after 72 hours. nih.gov Other research has also confirmed its ability to inhibit the proliferation of MCF-7 cells. researchgate.netnih.gov

Caco-2 (Colorectal Adenocarcinoma): In the context of colon cancer, maslinic acid has been shown to induce cell death in Caco-2 cells. nih.govnih.gov It has an inhibitory concentration (IC50) of 85 µM for Caco-2 cells. nih.gov

HT29 (Colon Carcinoma): Maslinic acid exhibits potent antiproliferative properties against HT29 colon cancer cells. nih.govnih.gov It has been shown to inhibit the growth of these cells with an EC50 of 101.2 µM without causing necrotic effects. nih.gov

Interactive Data Table: Antiproliferative Activity of Maslinic Acid on Human Cancer Cell Lines

Cell LineCancer TypeIC50/EC50 Value (µM)Key Findings
HT29Colon Carcinoma101.2 (EC50)Inhibited cell growth without necrotic effects. nih.gov
Caco-2Colorectal Adenocarcinoma85 (IC50)Induced apoptotic cell death. nih.gov
MCF-7Breast CancerNot specifiedShowed highest sensitivity after 72h treatment. nih.gov
A549Lung CancerNot specifiedInhibited proliferation in a dose-dependent manner. nih.gov
SH-SY5YNeuroblastomaNot specifiedInduced dose and time-reliant anti-proliferative effects. nih.gov

Induction of Apoptosis in Cancer Cell Models

A key mechanism behind the anticancer activity of maslinic acid is its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This process is crucial for eliminating malignant cells without causing the inflammation associated with other forms of cell death. youtube.com

Maslinic acid triggers apoptosis through various cellular pathways:

Caspase Activation: A central feature of apoptosis is the activation of a cascade of enzymes called caspases. Maslinic acid has been observed to increase the activity of key executioner caspases, such as caspase-3, in colon cancer cells like HT29. nih.gov In Caco-2 cells, it triggers the cleavage of both caspase-8 and caspase-3. nih.gov Similarly, in A549 lung cancer cells, it regulates the cleavage of caspases-3, -8, and -9. nih.gov

Mitochondrial Pathway: In some cancer cell models, maslinic acid initiates apoptosis through the intrinsic or mitochondrial pathway. This involves the generation of reactive oxygen species (ROS) in the mitochondria and the release of cytochrome c into the cytoplasm. nih.govnih.gov This mechanism has been observed in HT29 cells. nih.gov

Death Receptor Pathway: In other instances, such as in Caco-2 cells, maslinic acid activates the extrinsic or death receptor-mediated apoptotic pathway. nih.govnih.gov This is indicated by the activation of caspase-8, a key initiator caspase in this pathway. nih.gov

Modulation of Apoptotic Proteins: The process of apoptosis is tightly regulated by a balance of pro-apoptotic and anti-apoptotic proteins. Maslinic acid has been shown to influence this balance. For example, in A549 cells, it increases the expression of the pro-apoptotic protein Smac and decreases the levels of several inhibitor of apoptosis proteins (IAPs). nih.gov

The ability of maslinic acid to activate different apoptotic pathways in various cancer cell lines highlights its potential as a versatile anticancer agent. nih.gov

Cell Cycle Modulation in Cancer Research (e.g., G0/G1 arrest)

In addition to inducing apoptosis, maslinic acid can also halt the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can prevent the growth of tumors.

Research has shown that maslinic acid can cause cell cycle arrest at the G0/G1 checkpoint in several cancer cell lines. nih.gov This means that the compound prevents the cells from entering the S phase, where DNA replication occurs, and the G2/M phase, where the cell prepares for division.

For example, treatment of HT29 colon cancer cells with maslinic acid leads to a strong arrest in the G0/G1 phase of the cell cycle. nih.gov Similarly, in Caco-2 cells, maslinic acid also induces G0/G1 arrest. nih.gov This effect has also been noted in other cancer cell types, where it can cause an arrest in different phases of the cycle depending on the specific cell line. researchgate.net For instance, an oleanolic acid derivative was found to induce G1 cell cycle arrest in human leukemia cell lines. plos.orgresearchgate.net

Differentiation-Inducing Effects in Tumor Cells

Cell differentiation is a process where a less specialized cell becomes a more specialized cell type. In the context of cancer, inducing differentiation can be a therapeutic strategy, as it can lead to a less malignant state and a reduction in proliferative capacity.

Studies have suggested that maslinic acid can induce differentiation in certain tumor cells. For instance, in HT29 colon adenocarcinoma cells, maslinic acid has been shown to have a clear differentiation effect. nih.govfrontiersin.org This effect is thought to be mediated by the MAP kinase pathway. nih.gov The ability to promote cell differentiation adds another dimension to the anticancer potential of maslinic acid. frontiersin.org

Anti-angiogenic Activity in Pre-clinical Studies for Related Oleanane Derivatives

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy.

While direct studies on the anti-angiogenic activity of 2alpha-Hydroxyolean-12-en-28-oic acid are emerging, research on related oleanane derivatives has shown promising results. nih.gov Synthetic derivatives of oleanolic acid, such as CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid), have demonstrated potent anti-angiogenic activities in rodent cancer models. nih.gov These derivatives have been shown to inhibit the expression of angiogenic genes. nih.gov The anti-angiogenic potential of pentacyclic triterpenes as a class of compounds is an active area of investigation. nih.govnih.gov

Antimicrobial and Antiviral Research

Beyond its anticancer properties, this compound and related compounds have been investigated for their ability to combat microbial infections.

Antibacterial Activity against Specific Bacterial Species

Maslinic acid has demonstrated antibacterial activity against certain bacterial species. researchgate.net Pentacyclic triterpenes, in general, have been associated with various pharmacological activities, including antibacterial effects. academie-sciences.frnih.gov

Studies have shown that oleanolic acid, a closely related triterpene, and its derivatives are active against many bacterial species, particularly Gram-positive bacteria. researchgate.net For instance, some prepared derivatives of oleanolic acid have shown moderate activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. academie-sciences.fr The presence of hydroxyl groups on the A ring of the triterpene structure appears to enhance the antibacterial activity against Gram-positive bacteria. nih.gov The mechanisms of antibacterial action are thought to involve the disruption of the bacterial cell membrane and influence on processes like biofilm formation and peptidoglycan turnover. nih.govresearchgate.net

Antiviral Efficacy against Viral Targets (e.g., Hepatitis B Virus DNA, HBsAg, HBeAg)

Research into oleanolic acid (OA), a compound structurally similar to this compound, and its derivatives has revealed notable antiviral activity against the Hepatitis B virus (HBV) in preclinical settings. nih.govnih.gov Chronic HBV infection is a major global health issue, and key markers of viral activity include Hepatitis B virus DNA (HBV DNA), Hepatitis B surface antigen (HBsAg), and Hepatitis B e-antigen (HBeAg). youtube.com The reduction of these markers is a primary goal of antiviral therapy. youtube.comyoutube.com

In vitro studies using the HepG2.2.15 cell line, which constitutively expresses HBV, have been instrumental in evaluating the anti-HBV potential of these compounds. nih.gov A series of synthesized OA derivatives were assessed for their ability to inhibit the secretion of HBsAg and HBeAg, as well as the replication of HBV DNA. nih.govnih.gov

One particular derivative, designated OA-4, demonstrated significant inhibitory effects after six days of treatment. nih.govnih.gov It markedly suppressed the secretion of HBsAg and also reduced HBeAg levels. nih.gov Furthermore, OA-4 was found to be a potent inhibitor of HBV DNA replication in the same cell line. nih.govuni.lu These findings suggest that oleanane triterpenoids can interfere with multiple aspects of the HBV life cycle, from viral protein secretion to genome replication. nih.govnih.gov The demonstrated efficacy of these derivatives highlights the potential of the oleanane scaffold as a basis for developing novel anti-HBV agents. uni.lumdpi.com

Table 1: In Vitro Anti-HBV Activity of Oleanolic Acid Derivative (OA-4)

Viral Marker Inhibition Ratio (%) after 6 Days Reference
HBsAg 90.52% ± 1.78% nih.govnih.gov
HBeAg 31.55% ± 3.65% nih.govnih.gov
HBV DNA 94.57% ± 3.11% nih.govnih.gov

Data derived from studies on the HepG2.2.15 cell line treated with OA-4 at a concentration of 3.13 µg/mL.

Anti-osteoclastogenic Research

The oleanane class of triterpenoids has been identified as a promising source of compounds for bone health research. nih.gov Specifically, derivatives of oleanolic acid and maslinic acid are recognized for their anti-osteoclastogenic effects, which are crucial for managing conditions involving excessive bone resorption. nih.govnih.gov Osteoclasts are specialized cells responsible for the breakdown of bone tissue, and their overactivity can lead to bone loss. frontiersin.org

Inhibition of Osteoclast Formation in Vitro

Preclinical studies have demonstrated that oleanane triterpenes can effectively inhibit the formation of mature osteoclasts. nih.govnih.gov Research on structurally related compounds, such as 3-hydroxyolean-12-en-27-oic acid derivatives, shows a significant, concentration-dependent reduction in the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts. nih.govnih.gov TRAP is a hallmark enzyme of osteoclasts, and its presence is a key indicator of osteoclast differentiation.

Furthermore, these compounds disrupt the formation of the F-actin ring, a critical cytoskeletal structure required for the bone-resorbing function of mature osteoclasts. nih.govnih.gov By preventing the assembly of this ring, the compounds effectively neutralize the primary function of the osteoclast. These inhibitory effects on osteoclastogenesis were observed without inducing cytotoxicity in the bone marrow macrophage (BMM) precursor cells, suggesting a specific mechanism of action on osteoclast differentiation pathways. nih.gov

Effects on Bone Resorption Markers in Cellular Models

The anti-osteoclastogenic activity of oleanane triterpenes is further supported by their effects on key molecular markers of bone resorption. In cellular models, these compounds have been shown to significantly reduce the mineral resorption activity of osteoclasts. nih.gov This was demonstrated through pit formation assays, where the compounds decreased the area of resorption pits on bone-mimicking surfaces in a dose-dependent manner. nih.gov

At the molecular level, the inhibitory mechanism involves the downregulation of crucial transcription factors and osteoclast-specific genes. Studies on 3-hydroxyolean-12-en-27-oic acid derivatives revealed a decrease in the expression of c-Fos and the nuclear factor of activated T cells cytoplasmic 1 (NFATc1), which are master regulators of osteoclast differentiation. nih.govfrontiersin.orgnih.gov Consequently, the expression of downstream osteoclast marker genes, such as Cathepsin K (CtsK) and c-Src, was also suppressed. nih.govnih.gov Cathepsin K is a major protease involved in the degradation of bone matrix proteins.

Table 2: Effects of Oleanane Triterpenoids on Osteoclastogenesis Markers

Activity / Marker Observed Effect Mechanism Reference
Osteoclast Formation Significant Inhibition Reduction in TRAP-positive multinucleated cells nih.govnih.gov
F-Actin Ring Formation Disruption Impairment of cytoskeletal structure essential for resorption nih.govnih.gov
Mineral Resorption Significant Reduction Decreased density of resorption pits nih.gov
Gene Expression Downregulation Suppression of key markers (c-Fos, NFATc1, CtsK, c-Src) nih.govnih.gov

Findings are based on in vitro studies using bone marrow macrophages (BMMs) treated with oleanane triterpenoid (B12794562) derivatives.

Scientific Data on this compound Remains Limited

A comprehensive review of available scientific literature reveals a significant scarcity of specific data on the molecular mechanisms of action and cellular targets of the chemical compound this compound. While there is extensive research on related oleanane-type pentacyclic triterpenoids, particularly its close structural analogs oleanolic acid and maslinic acid, specific details regarding the biological activities of this compound as per the requested outline are not sufficiently available in published studies.

It is crucial to differentiate this compound from its more extensively studied relatives. Oleanolic acid possesses a hydroxyl group at the 3β position, while maslinic acid has hydroxyl groups at both the 2α and 3β positions. The specific stereochemistry and hydroxylation pattern of these compounds significantly influence their biological properties. Therefore, extrapolating the detailed molecular mechanisms from oleanolic acid or maslinic acid to this compound would be scientifically inaccurate.

Our in-depth search of scientific databases for information pertaining to the specific effects of this compound on the following pathways and enzymes yielded no specific results:

Modulation of Signal Transduction Pathways:

Impact on Nuclear Factor Kappa B (NF-κB) Pathway

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling (e.g., ERK, JNK)

Activation of Apoptotic Pathways (e.g., Caspases, Cytochrome c Release)

Involvement of p53-Dependent and Independent Mechanisms in Apoptosis

Interaction with Molecular Components:

Enzyme Modulation (e.g., HMGCR, iNOS, COX-2)

Consequently, the generation of a detailed and scientifically accurate article adhering to the provided outline for this compound is not feasible at this time due to the lack of available research data.

Molecular Mechanisms of Action and Cellular Targets of 2alpha Hydroxyolean 12 En 28 Oic Acid

Interaction with Molecular Components

Protein-Protein Interactions and Receptor Binding Research

The specific protein-protein interactions and receptor binding of 2α-Hydroxyolean-12-en-28-oic acid are not extensively detailed in the currently available research. However, studies on similar pentacyclic triterpenoids, such as oleanolic acid, provide insights into potential mechanisms. These compounds are known to interact with various cellular proteins and can modulate their activity.

Molecular docking studies have been employed to investigate the interaction of related compounds with specific protein targets. For instance, derivatives of oleanolic acid have been shown to have a high binding affinity for certain enzymes, suggesting that 2α-Hydroxyolean-12-en-28-oic acid may also interact with specific protein pockets, influencing their function. researchgate.net Research on other natural compounds like hydroxytyrosol (B1673988) has utilized bioinformatics and molecular docking to demonstrate interactions with viral spike proteins and host cell receptors, indicating the potential for these methods to elucidate the binding partners of 2α-Hydroxyolean-12-en-28-oic acid. unimi.it

Further research is necessary to identify the direct protein targets of 2α-Hydroxyolean-12-en-28-oic acid and to characterize the binding affinities and functional consequences of these interactions.

Gene Expression Regulation

2α-Hydroxyolean-12-en-28-oic acid, also known as Maslinic acid, has been shown to regulate the expression of several genes involved in key cellular processes, including cell cycle control and apoptosis. nih.gov

In human leukemia cell lines, a derivative of the related oleanolic acid was found to downregulate the expression of cyclins and cyclin-dependent kinases (Cdks) that are crucial for cell cycle progression. plos.org This leads to a G1 phase cell cycle arrest. plos.org Specifically, the expression of the cyclin-dependent kinase inhibitor p27 was induced. plos.org

Furthermore, in the context of cancer cells, Maslinic acid has been observed to suppress the expression of Bcr-Abl, a fusion protein associated with some types of leukemia. plos.org It also affects the phosphorylation status of proteins in signaling pathways, such as Erk1/2, which can, in turn, alter gene expression. plos.org The ability of Maslinic acid to induce apoptosis is linked to its capacity to cause mitochondrial disturbances and the release of cytochrome c, which are processes regulated by a complex network of genes. nih.gov

The following table summarizes the observed effects of a related oleanolic acid derivative on the expression of key regulatory proteins in human leukemia cells. plos.org

ProteinEffect on Expression/ActivityCellular Process Affected
CyclinsDownregulationCell Cycle Progression
CdksDownregulationCell Cycle Progression
p27InductionCell Cycle Arrest
Bcr-AblSuppressionLeukemia Cell Proliferation
Erk1/2Decreased PhosphorylationSignal Transduction, Cell Differentiation

Subcellular Localization and Organelle-Specific Effects (e.g., Mitochondrial Disturbances)

Research indicates that 2α-Hydroxyolean-12-en-28-oic acid (Maslinic acid) exerts significant effects at the subcellular level, with a particular impact on mitochondria. nih.gov

Studies in colon adenocarcinoma cells have demonstrated that Maslinic acid induces mitochondrial disturbances. nih.gov This disruption of mitochondrial function is a key event in the apoptotic process initiated by the compound. The mitochondrial-mediated apoptosis is characterized by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event subsequently triggers the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov

The induction of apoptosis through the intrinsic mitochondrial pathway appears to be a central mechanism of action for Maslinic acid's anti-proliferative effects in cancer cells. nih.govresearchgate.net This is further supported by observations of G0/G1 cell-cycle arrest and DNA fragmentation in response to treatment with the compound. nih.gov

OrganelleObserved EffectConsequence
MitochondriaDisturbance of mitochondrial function, Release of cytochrome cActivation of intrinsic apoptotic pathway

Structure Activity Relationship Sar Studies of 2alpha Hydroxyolean 12 En 28 Oic Acid and Its Derivatives

Influence of Hydroxyl Group Stereochemistry (alpha vs. beta) on Biological Activity

The orientation of hydroxyl groups on the A-ring of the oleanane (B1240867) skeleton is a critical determinant of biological activity. Studies comparing isomers with α- and β-hydroxyl groups have revealed significant differences in their pharmacological effects.

For instance, in the context of antibacterial activity, the stereochemistry at the C-3 position is particularly relevant. Research has shown that the α-OH epimer of certain oleanolic acid derivatives is more potent than its β-OH counterpart. mdpi.com This suggests that the axial orientation of the hydroxyl group in the α-position may facilitate more favorable interactions with bacterial targets. The less common 3α-OH isomers have been noted to possess biological activities not observed in the more prevalent 3β-OH isomers, underscoring the importance of this stereochemical feature in drug discovery. nih.gov

Role of the Carboxyl Group at C-28 in Efficacy

The carboxyl group at the C-28 position is another key functional group that significantly influences the efficacy of oleanane triterpenoids. The presence of a free carboxylic acid at this position is often crucial for certain biological activities.

For example, studies on antibacterial oleanolic acid derivatives have indicated that the free carboxyl functionality at C-28, in combination with other structural features, is important for their potency. mdpi.com Conversely, modification of this carboxyl group, such as through esterification or amide formation, can lead to derivatives with altered or enhanced activities. PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, to the C-28 carboxyl group of oleanolic and maslinic acid has been shown to produce derivatives with significantly increased cytotoxic effects against certain cancer cell lines. researchgate.net Specifically, oleanolic acid derivatives with ethylene (B1197577) glycol or tetraethylene glycol attached at C-28 were found to be approximately 27-fold more effective than the parent compound against the HT29 cancer cell line. researchgate.net This highlights the potential of C-28 modification to improve the pharmacological profile of these compounds.

Impact of Additional Hydroxylations (e.g., at C-3, C-23, C-24) on Bioactivity

The introduction of additional hydroxyl groups at various positions on the oleanane skeleton can profoundly impact bioactivity. These hydroxylations can alter the polarity, solubility, and interaction of the molecule with biological targets.

The presence of hydroxyl groups on the A-ring of oleanane and ursane (B1242777) triterpene derivatives has been shown to enhance their antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid), which possesses an additional hydroxyl group at the C-2 position compared to oleanolic acid, is a prominent example of a naturally occurring dihydroxylated triterpene with a wide range of pharmacological properties, including antitumor, antioxidant, and anti-inflammatory activities. researchgate.net Further studies on olean-12-en-27-oic acid derivatives have demonstrated that compounds with hydroxyl groups at C-3 and C-23 can inhibit osteoclastogenesis, with specific derivatives significantly reducing the formation of mature osteoclasts. nih.gov

Effects of Acylation, Glycosylation, and Other Derivatizations on Pharmacological Profiles

Chemical derivatization of the core oleanane structure through processes like acylation, glycosylation, and the introduction of heterocyclic moieties has been extensively explored to enhance pharmacological profiles.

Acylation of the hydroxyl groups can lead to compounds with improved cytotoxic activity. nih.gov For instance, the synthesis of conjugates of maslinic acid with coumarin-3-carboxylic acid at the C-2 and C-3 hydroxyl groups resulted in a compound with submicromolar IC50 values against several cancer cell lines, making it significantly more effective than its precursor. researchgate.net

Glycosylation, the attachment of sugar moieties, is another strategy to modify the properties of triterpenoids. While not extensively detailed in the provided context for 2alpha-Hydroxyolean-12-en-28-oic acid specifically, it is a common method to enhance the solubility and bioavailability of natural products.

Other derivatizations, such as the introduction of amide groups at C-28 or heterocyclic rings in the A-cycle, have also yielded compounds with enhanced anti-inflammatory and antibacterial activities. mdpi.com The synthesis of amide derivatives of oleanolic and maslinic acid, including diamine conjugates at C-28, has been a successful strategy to improve their biological properties. researchgate.net

Derivative Type Modification Impact on Pharmacological Profile
PEGylated DerivativesAttachment of PEG to C-28 carboxyl groupIncreased cytotoxicity against cancer cell lines. researchgate.net
Amide DerivativesFormation of amides at C-28Improved biological properties. researchgate.net
Acylated DerivativesAcylation of hydroxyl groupsEnhanced cytotoxic activity. nih.gov
Coumarin (B35378) ConjugatesCoupling of coumarin at C-2/C-3 hydroxylsSignificantly increased cytotoxicity. researchgate.net
Arylidene DerivativesAlteration of C-2 position in A-ringStronger anti-inflammatory properties. mdpi.com

Conformational Analysis and Binding Affinity in Structure-Based Research

Conformational analysis is crucial for understanding how these molecules interact with their biological targets. The three-dimensional shape of a molecule determines its binding affinity and, consequently, its biological activity.

While specific conformational analysis studies for this compound were not found in the provided search results, the principles of such analyses are broadly applicable. Molecular docking studies on oleanolic acid derivatives have highlighted the importance of hydrogen bonds and hydrophobic interactions for their antibacterial activity. mdpi.com For inhibitors of protein tyrosine phosphatase 1B (PTP1B), the integrity of the A-ring and the 12-ene moieties were found to be important for retaining inhibitory activity. researchgate.net Furthermore, the distance between the oleanane core and acidic groups was also identified as a key factor. researchgate.net

In broader structure-based research, techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) X-ray refinement are used to determine the precise conformation of ligands when bound to proteins. nih.gov This provides valuable insights into the specific interactions that govern binding affinity and can guide the design of more potent and selective derivatives. The conformational flexibility of the oleanane skeleton and its substituents plays a significant role in how these compounds fit into the binding pockets of their target enzymes or receptors.

Analytical Methodologies for Quantitative and Qualitative Research of 2alpha Hydroxyolean 12 En 28 Oic Acid

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)

Chromatographic methods are fundamental for the isolation and quantification of 2alpha-Hydroxyolean-12-en-28-oic acid and its analogs from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques due to their high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly when coupled with mass spectrometry (HPLC-MS), is a powerful tool for the analysis of triterpenoic acids. These compounds are often found in complex mixtures, such as plant extracts. For instance, a method developed for the closely related maslinic acid (2α,3β-dihydroxyolean-12-en-28-oic acid) and oleanolic acid demonstrates the utility of HPLC-MS for separation and quantification in biological samples. mdpi.com In such methods, reversed-phase columns are typically employed, allowing for the separation of these structurally similar compounds based on their polarity.

An HPLC-MS/MS analysis of maslinic acid, a compound structurally similar to this compound, identified characteristic ions that can be used for its quantification. mdpi.com The detection is highly specific, relying on both the retention time of the compound as it passes through the chromatography column and its unique mass-to-charge ratio (m/z). mdpi.com

Table 1: Example HPLC-MS Parameters for Analysis of a Related Triterpenoid (B12794562) (Maslinic Acid) mdpi.com
ParameterCondition
InstrumentHPLC-MS/MS
Ionization ModeNegative
Characteristic Ion (m/z)471
MS/MS Fragment Ions (m/z)423, 393, 405
Retention Time~7.1 min (Varies with specific column and conditions)

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another valuable technique, especially for the analysis of volatile or semi-volatile derivatives of triterpenoic acids. For analysis by GC-MS, non-volatile compounds like this compound typically require a derivatization step, such as methylation or silylation, to increase their volatility and thermal stability. Following derivatization, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on their fragmentation patterns. GC-MS has been effectively used in the analysis of related compounds like oleanolic acid found in various plant extracts. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation in Complex Mixtures (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, including both ¹H (proton) and ¹³C (carbon) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow researchers to piece together the compound's structure. For the oleanane (B1240867) skeleton characteristic of this compound, specific signals are expected. For example, the ¹H NMR spectrum typically shows a characteristic signal for the olefinic proton at C-12 around δ 5.0-5.4 ppm. researchgate.netmdpi.com The spectra also display a series of singlets corresponding to the numerous tertiary methyl groups present in the structure. researchgate.netmdpi.com Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) are crucial for assigning all proton and carbon signals definitively, especially in complex molecules. unsri.ac.id

Table 2: Characteristic ¹³C NMR Chemical Shifts for the Methyl Ester of a Related Triterpenoid (Maslinic Acid) mdpi.com
Carbon AtomChemical Shift (δ, ppm)
C-268.21
C-383.78
C-12122.11
C-13143.71
C-28180.58

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net When coupled with chromatographic separation (LC-MS or GC-MS), MS can identify compounds within a complex mixture. In electrospray ionization (ESI), a common technique for triterpenoids, the molecule is typically observed as a deprotonated ion [M-H]⁻ in negative ion mode. unsri.ac.idnih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic pattern of daughter ions, which serves as a structural fingerprint for the compound. mdpi.com For example, the HPLC-MS/MS analysis of maslinic acid showed major fragment ions at m/z = 423, 393, and 405. mdpi.com

Table 3: Mass Spectrometry Data for a Related Triterpenoid (Oleanolic Acid) nih.gov
ParameterValue
Instrument TypeLC-ESI-QTOF
Ionization ModeNegative
Precursor Adduct[M-H]⁻
Precursor m/z455.353

Bioanalytical Assays for Cellular Uptake and Metabolism Studies

Bioanalytical assays are critical for understanding the interaction of this compound with biological systems, including its absorption by cells and subsequent metabolic fate.

Cellular Uptake Analysis:

To study the extent to which cells absorb this compound, a sensitive and quantitative method is required. HPLC-MS is the method of choice for this application. mdpi.com Researchers can incubate cells, such as cancer cell lines, with the compound for a specific period. Afterward, the cells are harvested, and the compound is extracted using an appropriate solvent system. The resulting extract is then analyzed by HPLC-MS to quantify the intracellular concentration of the compound. A study on maslinic acid demonstrated this approach by incubating HT29 and HepG2 cancer cells with the compound and subsequently measuring its concentration in the cell extracts. mdpi.com The results showed that maslinic acid was indeed taken up by the cells, with detectable concentrations of 8.38 µg/mL in HT29 cells and 16.71 µg/mL in HepG2 cells under specific conditions. mdpi.com

Table 4: Cellular Uptake of Maslinic Acid in Human Cancer Cell Lines mdpi.com
Cell LineDetected Concentration (µg/mL)
HT29 (Colon Cancer)8.38
HepG2 (Liver Cancer)16.71

Metabolism and Downstream Effect Assays:

Once inside the cell, this compound may be metabolized or may induce various cellular processes. To study its effects, a range of bioanalytical assays can be employed. For instance, research on the related compound maslinic acid has shown it can induce apoptosis (programmed cell death) in colon cancer cells. nih.gov Assays to measure this effect include:

Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3. An increase in caspase-3 activity is a hallmark of apoptosis. nih.gov

DNA Fragmentation Analysis: Apoptosis often involves the fragmentation of cellular DNA, which can be visualized and quantified using techniques like gel electrophoresis or flow cytometry. nih.gov

Mitochondrial Membrane Potential Assays: Changes in the mitochondrial membrane potential are early indicators of apoptosis. Specific fluorescent dyes can be used to measure these changes. nih.gov

These assays, while not directly measuring the compound itself, provide crucial information on its biological activity and mechanism of action following cellular uptake.

Table of Mentioned Compounds

Common NameSystematic Name
This compound(2α,4aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Maslinic acid(2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid mdpi.commdpi.comresearchgate.netnih.gov
Oleanolic acid3β-hydroxyolean-12-en-28-oic acid mdpi.comresearchgate.netmdpi.comresearchgate.net

Q & A

Q. What safety protocols are critical for handling this compound in laboratories?

  • Methodological Answer : Follow SDS guidelines for non-hygroscopic compounds: use PPE (gloves, goggles), fume hoods for weighing, and inert atmosphere storage. Toxicity screening (e.g., Ames test) is required before in vivo studies .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on isolation, structural confirmation, and preliminary bioactivity.
  • Advanced : Emphasize synthetic optimization, mechanistic studies, data conflict resolution, and computational modeling.

Key Methodological Themes

  • Experimental Design : Use PICO/FINER frameworks to formulate hypotheses .
  • Data Analysis : Apply subgroup and interaction tests to resolve contradictions .
  • Reporting : Adhere to lab report standards (e.g., detailed Materials & Methods, reproducibility checks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.